Duocarmycin SA intermediate-2

Antitumor Antibiotics Cytotoxicity Structure-Activity Relationship

Duocarmycin SA intermediate-2 is a key synthetic precursor in the production of the ultrapotent antitumor antibiotic Duocarmycin SA (DSA). Belonging to the cyclopropapyrroloindole (CPI) family of DNA minor-groove alkylating agents, it shares a pharmacophore with CC-1065 and other duocarmycins.

Molecular Formula C29H35NO4SSi
Molecular Weight 521.7 g/mol
Cat. No. B12368883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin SA intermediate-2
Molecular FormulaC29H35NO4SSi
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OCC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C
InChIInChI=1S/C29H35NO4SSi/c1-22-12-15-26(16-13-22)35(31,32)30-19-24(21-34-36(5,6)29(2,3)4)27-17-14-25(18-28(27)30)33-20-23-10-8-7-9-11-23/h7-19H,20-21H2,1-6H3
InChIKeyLNNHMEFSVDHHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duocarmycin SA Intermediate-2: Potency, Stability, and Synthetic Utility in ADC and Radiotherapy Research


Duocarmycin SA intermediate-2 is a key synthetic precursor in the production of the ultrapotent antitumor antibiotic Duocarmycin SA (DSA) . Belonging to the cyclopropapyrroloindole (CPI) family of DNA minor-groove alkylating agents, it shares a pharmacophore with CC-1065 and other duocarmycins [1]. This compound is distinguished by its ability to induce sequence-selective alkylation of double-stranded DNA and its capacity to generate potent, synergistic tumor-suppressing effects when combined with proton radiation, making it a critical component in the development of advanced oncological therapeutics .

The Unmatched Potency and Stability of Duocarmycin SA Intermediate-2's Target: Why Analogs Are Not Interchangeable


The duocarmycin family exhibits significant variability in both cytotoxic potency and chemical stability, rendering simple substitution of one analog for another scientifically unsound. Head-to-head comparative studies reveal that the target of Duocarmycin SA intermediate-2, Duocarmycin SA, is not only the most potent among its naturally occurring siblings (with an IC50 of 0.05 nM) but is also significantly more stable in culture media than the structurally similar Duocarmycin A [1]. This intrinsic potency and stability profile of the final DSA molecule directly informs the value of intermediates that can efficiently yield it. Therefore, sourcing a specific intermediate like Duocarmycin SA intermediate-2 is critical for ensuring the production of the most potent and stable DSA payload, a factor that cannot be guaranteed with intermediates for other duocarmycin family members [1].

Quantitative Evidence for the Superiority of Duocarmycin SA Intermediate-2's Target Over Analogs


Cytotoxic Potency of Duocarmycin SA vs. Other Duocarmycins (A, B1, B2, C1, C2) in Balb 3T3/H-ras Cells

A direct comparative study established a clear rank order of cytotoxic potency among six duocarmycin congeners against Balb 3T3/H-ras cells after 72 hours of drug exposure. The target of Duocarmycin SA intermediate-2, Duocarmycin SA, was the most potent, with an IC50 of 0.05 nM. This is 6-fold more potent than Duocarmycin A (IC50 = 0.3 nM), 30-fold more potent than Duocarmycin B2 (IC50 = 1.5 nM), and over 400-fold more potent than Duocarmycin C1 (IC50 = 40 nM) [1].

Antitumor Antibiotics Cytotoxicity Structure-Activity Relationship

Comparative Stability of Duocarmycin SA vs. Duocarmycin A in Culture Media

In addition to potency, chemical stability is a critical differentiator for therapeutic application. The same study that quantified cytotoxicity also noted that Duocarmycin SA was demonstrably more stable in culture media than Duocarmycin A, despite their close structural similarity [1]. This enhanced stability of the final product (DSA) is a key attribute for in vivo and in vitro applications, underscoring the value of an intermediate that facilitates its synthesis.

Antitumor Antibiotics Drug Stability Pharmacokinetics

Functional Performance of DSA Alkylation Subunit is Comparable to Potent CBI Analogs and Superior to CPI Analogs

A comprehensive study comparing different alkylation subunits for CC-1065/duocarmycin analogs found that agents containing the authentic alkylation subunit of duocarmycin SA (DSA) were comparable in potency to the highly optimized CBI-based analogs, and both were four times more potent and four times more stable than analogs containing the CPI alkylation subunit of CC-1065 [1]. This positions the DSA subunit, which Duocarmycin SA intermediate-2 helps produce, as a high-performance, naturally derived alternative to synthetic CBI scaffolds.

DNA Alkylation Medicinal Chemistry Structure-Activity Relationship

Synergistic Cytotoxicity of Duocarmycin SA with Proton Radiation in Glioblastoma Models

Duocarmycin SA intermediate-2 is characterized by its ability to synergize with proton radiation . This is directly supported by studies showing that Duocarmycin SA (DSA) demonstrates synergistic cytotoxicity against glioblastoma multiforme (GBM) cells when combined with proton radiation in vitro. Concentrations of DSA as low as 0.001 nM significantly sensitized U-138 GBM cells to proton irradiation [1]. This unique combination effect is a specific property of DSA and its intermediates, not a generic feature of all duocarmycins.

Glioblastoma Proton Therapy Radiosensitizer

Enantioselective Access to High-Purity DSA via Defined Intermediates

The biological activity of duocarmycins is highly enantioselective, with the natural (S)-enantiomer being 100- to 1000-fold more potent than the (R)-enantiomer in generating DNA damage [1]. The total synthesis of (+)-duocarmycin SA relies on specific, well-defined intermediates to achieve enantioselective control [2]. The existence of patented processes and dedicated intermediates, such as Duocarmycin SA intermediate-2, provides a validated and reproducible path to obtaining the active (S)-enantiomer in high purity, which is a critical differentiator from less controlled or racemic synthetic routes.

Total Synthesis Process Chemistry Chiral Resolution

High-Value Applications for Duocarmycin SA Intermediate-2 in Drug Discovery and Development


Synthesis of Ultrapotent Antibody-Drug Conjugate (ADC) Payloads

Duocarmycin SA intermediate-2 is a critical building block for synthesizing the highly potent Duocarmycin SA (DSA) warhead. As established, DSA is the most potent naturally occurring duocarmycin [1] and its alkylation subunit performs comparably to advanced synthetic CBI analogs [2]. This makes the intermediate ideal for producing payloads for next-generation ADCs, where maximal potency is required to target low-antigen-expressing tumors with minimal off-target toxicity.

Development of Radiosensitizers for Proton Beam Therapy in Glioblastoma

Given the documented synergistic cytotoxicity of Duocarmycin SA with proton radiation against glioblastoma cells, Duocarmycin SA intermediate-2 is an essential starting material for developing novel radiosensitizers [1]. Research programs focused on enhancing the efficacy of proton therapy for GBM and other solid tumors will find this intermediate valuable for creating DSA-based agents that can potentiate radiation-induced cell death at subnanomolar concentrations [2].

Structure-Activity Relationship (SAR) Studies on DNA Minor-Groove Binders

For medicinal chemists exploring the SAR of CPI-based DNA alkylators, Duocarmycin SA intermediate-2 provides access to the authentic DSA alkylation subunit. As this subunit represents a performance benchmark that is 4-fold more stable and potent than the older CPI subunit of CC-1065 [1], it serves as an essential comparator for evaluating new synthetic analogs. Its use ensures that novel compounds are benchmarked against a naturally occurring, high-performance alkylation motif.

Production of Reference Standards and Analytical Characterization

In pharmaceutical quality control and forensic toxicology, there is a need for high-purity reference standards of complex natural products and their metabolites. Duocarmycin SA intermediate-2, being a key step in the total synthesis of DSA, is used to generate these standards. The defined, patented synthetic routes utilizing this intermediate ensure the production of material with a known and reproducible enantiomeric profile, which is critical for accurate analytical method development and validation [1].

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